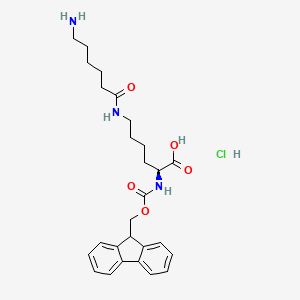

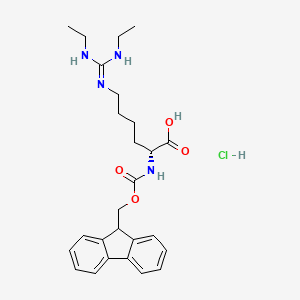

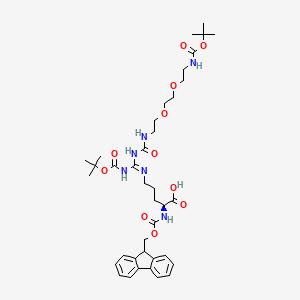

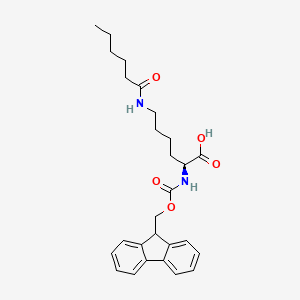

Fmoc-D-hArg(Et)2 HCl

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

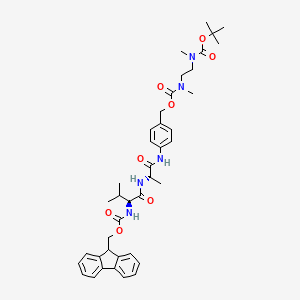

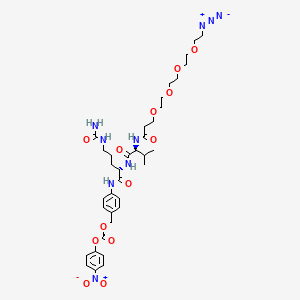

This compound is primarily used in peptide synthesis, where it serves as a building block for creating peptides with specific sequences and properties.

安全和危害

作用机制

Target of Action

Fmoc-D-hArg(Et)2 HCl is a synthetic molecule that has gained increasing attention in scientific research and industry. The primary target of this compound is the amine group of amino acids . The Fmoc group acts as a protecting group for the amine, preventing it from reacting with other substances during peptide synthesis .

Mode of Action

The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This reaction results in the formation of a carbamate, which protects the amine group during peptide synthesis . The Fmoc group is base-labile, meaning it can be removed rapidly by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

The introduction and removal of the Fmoc group are key steps in the solid-phase peptide synthesis (SPPS) process . SPPS is a method used for the synthesis of peptides, which are chains of amino acids linked by peptide bonds. The Fmoc group protects the amine group during the elongation of the peptide chain, preventing it from reacting prematurely. Once the desired peptide sequence has been achieved, the Fmoc group can be removed, allowing for further modifications or the finalization of the peptide synthesis .

Pharmacokinetics

. This suggests that the bioavailability of this compound could be influenced by the pH of the environment. More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound.

Result of Action

The primary result of the action of this compound is the protection of the amine group during peptide synthesis . This allows for the controlled elongation of the peptide chain and the synthesis of peptides with specific sequences . The Fmoc group can also be removed when no longer needed, allowing for further modifications to the peptide .

Action Environment

The action of this compound is influenced by the pH of the environment . The Fmoc group is base-labile, meaning it can be removed rapidly by a base . Therefore, the efficacy and stability of this compound could be affected by the presence of bases in the environment. More research is needed to fully understand how environmental factors influence the action of this compound.

生化分析

Biochemical Properties

Fmoc-D-hArg(Et)2 HCl is an amino acid derivative that possesses eminent self-assembly features . The inherent hydrophobicity and aromaticity of the Fmoc moiety can promote the association of building blocks

Cellular Effects

Fmoc-modified peptides have shown potential for applications related to cell cultivation, bio-templating, optical, drug delivery, catalytic, therapeutic, and antibiotic properties .

Molecular Mechanism

The molecular mechanism of this compound involves the Fmoc group being introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is rapidly removed by base

Temporal Effects in Laboratory Settings

Fmoc-modified peptides have shown unique phase behavior in water–DMSO mixtures .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-D-hArg(Et)2 HCl typically involves the protection of the amino group with the fluorenylmethyloxycarbonyl (Fmoc) group. This is achieved by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate . The diethyl ester of D-homoarginine is then introduced through esterification reactions, often using reagents like 2,4,6-mesitylene-sulfonyl-3-nitro-1,2,4-triazol (MSNT) and 1-methylimidazole (Melm) .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Solid-phase peptide synthesis (SPPS) is commonly employed, where the compound is anchored to a resin and sequentially reacted with other protected amino acids to form the desired peptide .

化学反应分析

Types of Reactions

Fmoc-D-hArg(Et)2 HCl undergoes several types of chemical reactions, including:

Deprotection Reactions: The Fmoc group can be removed using bases like piperidine, revealing the free amine group.

Coupling Reactions: The compound can be coupled with other amino acids or peptides using reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

Common Reagents and Conditions

Deprotection: Piperidine in N,N-dimethylformamide (DMF) is commonly used for Fmoc deprotection.

Coupling: DCC and NHS are frequently used for peptide bond formation.

Major Products Formed

The major products formed from these reactions are peptides with specific sequences, where this compound serves as one of the building blocks .

科学研究应用

Chemistry

In chemistry, Fmoc-D-hArg(Et)2 HCl is used in the synthesis of peptides and peptidomimetics.

Biology

In biological research, peptides containing this compound are used to study protein-protein interactions, enzyme-substrate interactions, and cell signaling pathways.

Medicine

In medicine, peptides synthesized using this compound are investigated for their potential therapeutic applications, including as antimicrobial agents, enzyme inhibitors, and drug delivery systems.

Industry

In the industrial sector, this compound is used in the production of peptide-based materials, such as hydrogels, which have applications in tissue engineering and regenerative medicine .

相似化合物的比较

Similar Compounds

Fmoc-L-Arg(Et)2 HCl: Similar to Fmoc-D-hArg(Et)2 HCl but contains L-arginine instead of D-homoarginine.

Fmoc-D-Arg(Et)2 HCl: Contains D-arginine instead of D-homoarginine.

Uniqueness

This compound is unique due to the presence of the D-homoarginine residue, which can confer different biological properties compared to its L- and D-arginine counterparts. This uniqueness makes it valuable for creating peptides with specific characteristics and functions.

属性

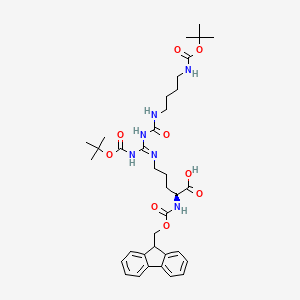

IUPAC Name |

(2R)-6-[bis(ethylamino)methylideneamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H34N4O4.ClH/c1-3-27-25(28-4-2)29-16-10-9-15-23(24(31)32)30-26(33)34-17-22-20-13-7-5-11-18(20)19-12-6-8-14-21(19)22;/h5-8,11-14,22-23H,3-4,9-10,15-17H2,1-2H3,(H,30,33)(H,31,32)(H2,27,28,29);1H/t23-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSZCKIIJZGKYEN-GNAFDRTKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NCC.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNC(=NCCCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NCC.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H35ClN4O4 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

503.0 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S)-2-amino-3-[4-(prop-2-ynoxycarbonylamino)phenyl]propanoic acid;hydrochloride](/img/structure/B6288528.png)